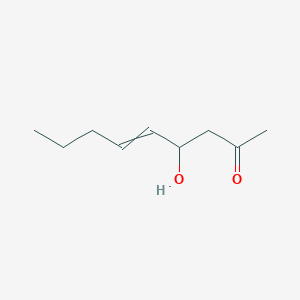
4-Hydroxynon-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynon-5-en-2-one: is an organic compound that belongs to the class of α,β-unsaturated hydroxyalkenals. It is a byproduct of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is known for its reactivity and its role in various biological processes, including signaling and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxynon-5-en-2-one can be synthesized through the oxidation of polyunsaturated fatty acids such as arachidonic acid and linoleic acid. The process involves the formation of lipid hydroperoxides, which then decompose to form this compound .
Industrial Production Methods: The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxynon-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with nucleophiles like cysteine, histidine, and lysine are common.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Michael adducts and Schiff bases.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydroxynon-5-en-2-one is used as a model compound to study lipid peroxidation and its effects on cellular components. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is studied for its role in oxidative stress and its impact on cellular signaling pathways. It is known to form adducts with proteins, affecting their function and stability .
Medicine: The compound is investigated for its involvement in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. It is also studied for its potential as a biomarker for oxidative stress .
Industry: In industrial applications, this compound is used in the development of antioxidants and preservatives. Its reactivity makes it a valuable compound for studying the stability of food products and other materials .
Mecanismo De Acción
4-Hydroxynon-5-en-2-one exerts its effects through its reactivity with nucleophiles. It forms covalent adducts with proteins, particularly at cysteine, histidine, and lysine residues. These adducts can alter protein function and lead to cellular dysfunction . The compound also affects signaling pathways by modulating the activity of various enzymes and transcription factors .
Comparación Con Compuestos Similares
4-Hydroxy-2-nonenal: Another α,β-unsaturated hydroxyalkenal, known for its role in lipid peroxidation and cellular signaling.
4-Hydroperoxy-2-nonenal: A related compound formed during lipid peroxidation, which can further decompose to form 4-Hydroxynon-5-en-2-one.
4-Oxo-2-nonenal: A similar compound that also participates in oxidative stress and forms adducts with proteins.
Uniqueness: this compound is unique due to its specific reactivity and the types of adducts it forms with proteins. Its role in both signaling and toxicity makes it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
645401-52-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-hydroxynon-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3 |
Clave InChI |
NYIIVDZGANLZJC-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
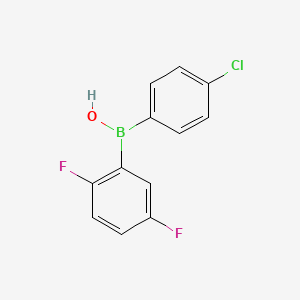

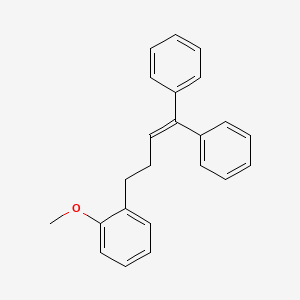
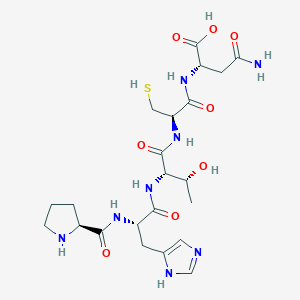
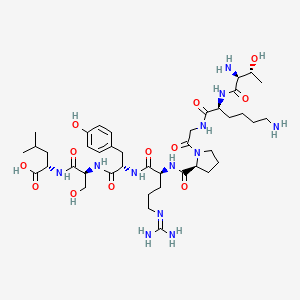
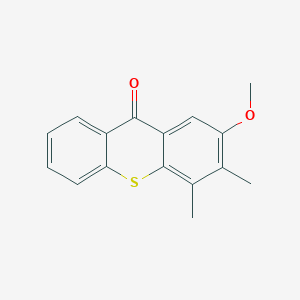
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
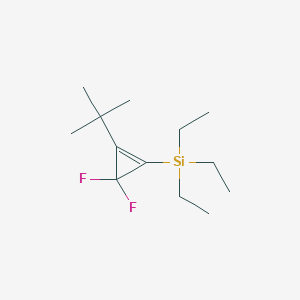
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
